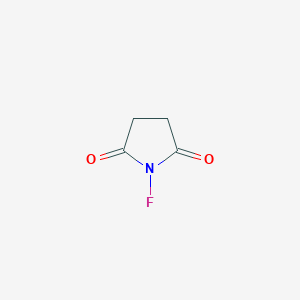
1-Fluoropyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoropyrrolidine-2,5-dione is a fluorinated derivative of pyrrolidine-2,5-dione, also known as succinimide. This compound is characterized by the presence of a fluorine atom at the 1-position of the pyrrolidine ring. The molecular formula of this compound is C4H4FNO2, and it has a molecular weight of 117.078 g/mol
Métodos De Preparación
The synthesis of 1-Fluoropyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the fluorination of pyrrolidine-2,5-dione using a fluorinating agent such as N-fluorosuccinimide. The reaction typically takes place under mild conditions, with the fluorinating agent reacting with the succinimide to introduce the fluorine atom at the desired position .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often require optimization of reaction parameters, including temperature, pressure, and the concentration of reagents, to achieve high purity and yield of the desired product .
Análisis De Reacciones Químicas
1-Fluoropyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in this compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Cyclization Reactions: this compound can participate in cyclization reactions to form more complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
1-Fluoropyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Fluoropyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets. This interaction can modulate the activity of the target proteins, leading to various biological effects . The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
1-Fluoropyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione (Succinimide): The non-fluorinated parent compound, which lacks the unique properties imparted by the fluorine atom.
N-Fluorosuccinimide: A related compound where the fluorine atom is bonded to the nitrogen atom instead of the carbon atom.
Fluorinated Pyridines: These compounds also contain fluorine atoms and exhibit unique chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which can be leveraged for various applications in research and industry.
Propiedades
Número CAS |
201281-58-5 |
|---|---|
Fórmula molecular |
C4H4FNO2 |
Peso molecular |
117.08 g/mol |
Nombre IUPAC |
1-fluoropyrrolidine-2,5-dione |
InChI |
InChI=1S/C4H4FNO2/c5-6-3(7)1-2-4(6)8/h1-2H2 |
Clave InChI |
CXSMUARJOOOMOB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B12577477.png)
![N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine](/img/structure/B12577483.png)
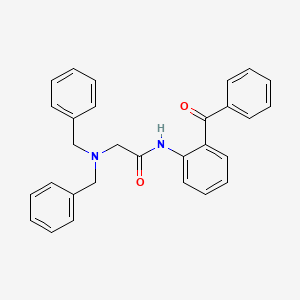
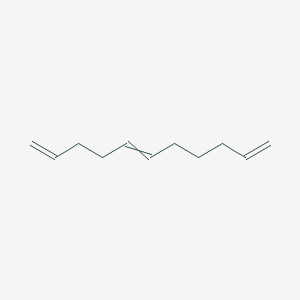
![N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B12577508.png)
![5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide](/img/structure/B12577512.png)
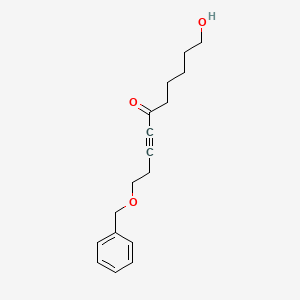
![6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12577519.png)
![2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12577523.png)
![Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-](/img/structure/B12577536.png)
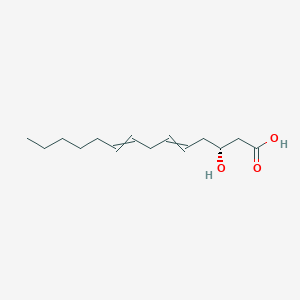
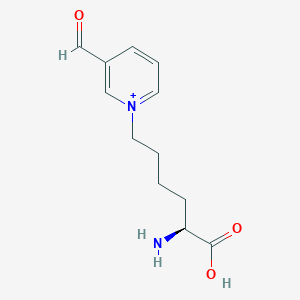
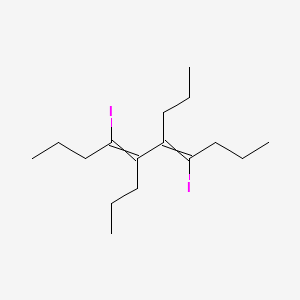
![Trimethoxy[3-(propane-2-sulfonyl)propyl]silane](/img/structure/B12577560.png)
